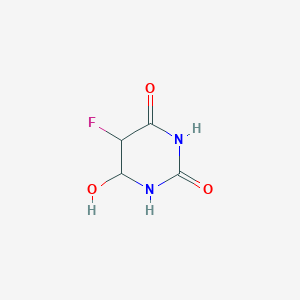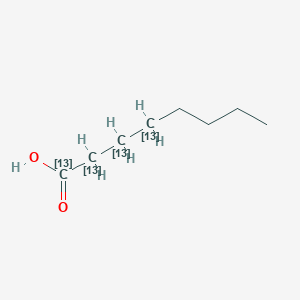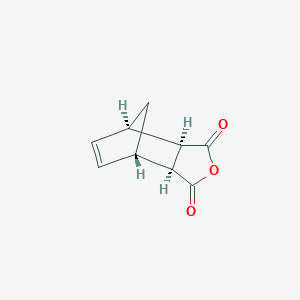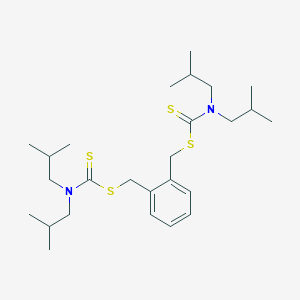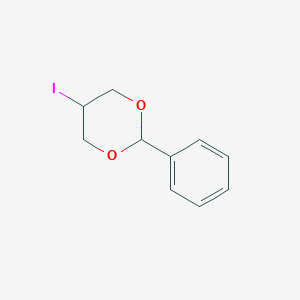
5-Iodo-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-phenyl-1,3-dioxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains both an iodine and a phenyl group. The compound has a unique structure that makes it an attractive candidate for research in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-phenyl-1,3-dioxane is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of certain fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-Iodo-2-phenyl-1,3-dioxane has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial properties. Additionally, the compound has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Iodo-2-phenyl-1,3-dioxane in lab experiments is its unique structure, which makes it an attractive building block for the synthesis of other complex molecules. Additionally, the compound has been shown to have a range of biological activities, making it a versatile tool for research. However, one of the limitations of using the compound is its toxicity, which can be a concern when working with high concentrations.
Direcciones Futuras
There are several future directions for research involving 5-Iodo-2-phenyl-1,3-dioxane. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of other complex molecules with potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of the compound, which could lead to the development of new cancer treatments. Finally, more research is needed to explore the potential applications of the compound in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 5-Iodo-2-phenyl-1,3-dioxane can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-phenyl-1,3-dioxolane with iodine in the presence of a suitable catalyst. The reaction proceeds through an electrophilic substitution mechanism, where the iodine atom replaces one of the oxygen atoms in the dioxolane ring.
Aplicaciones Científicas De Investigación
5-Iodo-2-phenyl-1,3-dioxane has been extensively studied for its potential applications in various scientific fields. In chemistry, the compound has been used as a building block for the synthesis of other complex molecules. In biology, it has been investigated for its potential as an antifungal and antibacterial agent. In medicine, it has been studied for its potential as a cancer treatment.
Propiedades
Número CAS |
146651-24-3 |
|---|---|
Nombre del producto |
5-Iodo-2-phenyl-1,3-dioxane |
Fórmula molecular |
C10H11IO2 |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
5-iodo-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11IO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clave InChI |
SQRMOYRVKLTDOY-UHFFFAOYSA-N |
SMILES |
C1C(COC(O1)C2=CC=CC=C2)I |
SMILES canónico |
C1C(COC(O1)C2=CC=CC=C2)I |
Sinónimos |
1,3-Dioxane,5-iodo-2-phenyl-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



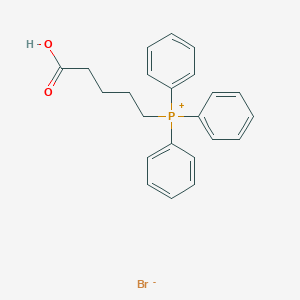
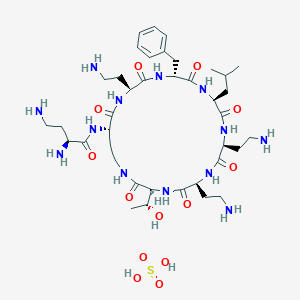
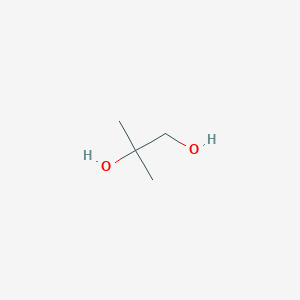
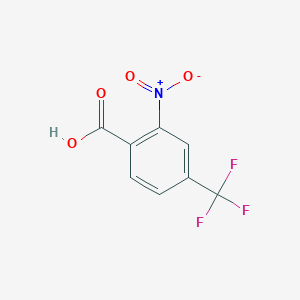
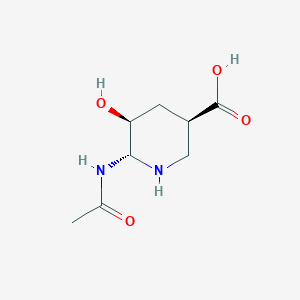
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
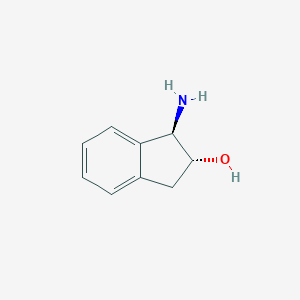
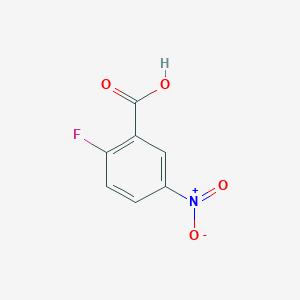
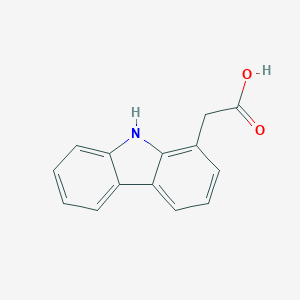
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
